N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide, also known as FIIN-2, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is a transmembrane receptor protein that plays a critical role in cell growth, differentiation, and survival. Overexpression or dysregulation of FGFR1 has been implicated in various types of cancer, making it an attractive therapeutic target.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide works by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating downstream signaling proteins. This leads to decreased cell proliferation and increased apoptosis in cancer cells that rely on FGFR1 signaling for survival. The selectivity of this compound for FGFR1 over other receptor tyrosine kinases is due to the unique conformation of the ATP-binding site in FGFR1.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic applications in other diseases. For example, this compound has been shown to improve insulin sensitivity and glucose tolerance in mouse models of type 2 diabetes. This is thought to be due to the role of FGFR1 in insulin signaling pathways. This compound has also been shown to have anti-inflammatory effects in mouse models of rheumatoid arthritis, possibly due to the role of FGFR1 in regulating immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide as a research tool is its selectivity for FGFR1 over other receptor tyrosine kinases. This allows researchers to specifically target FGFR1 signaling pathways without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, the high cost of synthesis may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide. One area of interest is the development of more potent and selective FGFR1 inhibitors based on the structure of this compound. Another direction is the investigation of the role of FGFR1 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent in cancer treatment and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that this compound selectively inhibits the tyrosine kinase activity of FGFR1, leading to decreased cell proliferation and increased apoptosis in cancer cell lines that overexpress FGFR1. In vivo studies using mouse models of breast cancer and lung cancer have also shown that this compound can significantly reduce tumor growth and metastasis. These findings suggest that this compound has great potential as a targeted therapy for FGFR1-driven cancers.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]naphthalene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23(19-8-7-16-4-1-2-5-18(16)14-19)25-20-10-9-17-11-12-26(21(17)15-20)24(28)22-6-3-13-29-22/h1-10,13-15H,11-12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAPEMCUMPWAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.